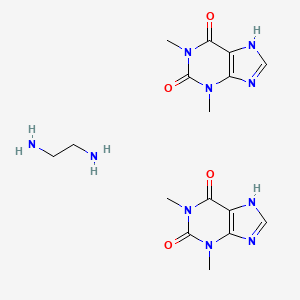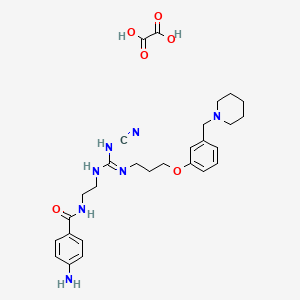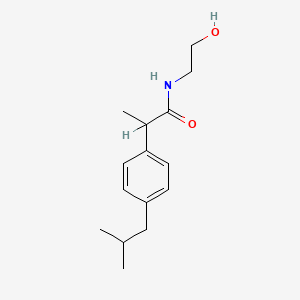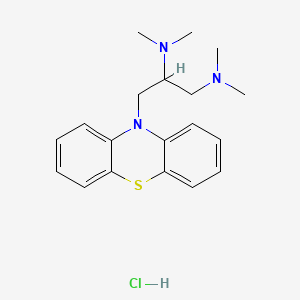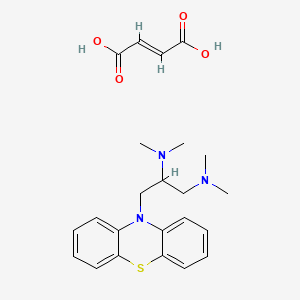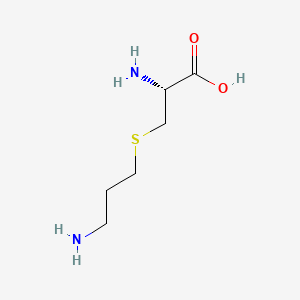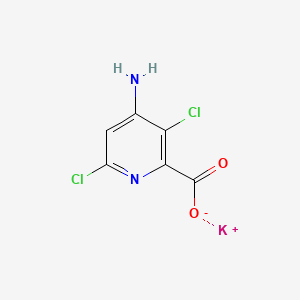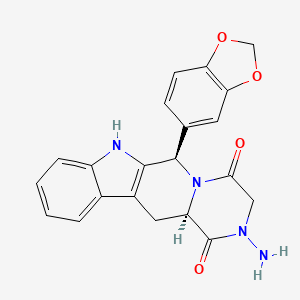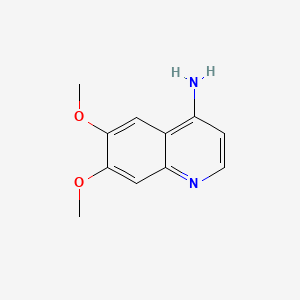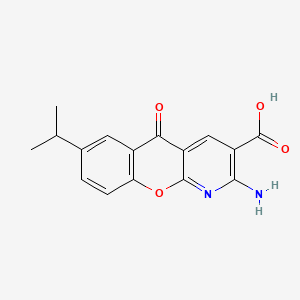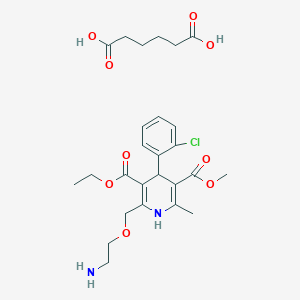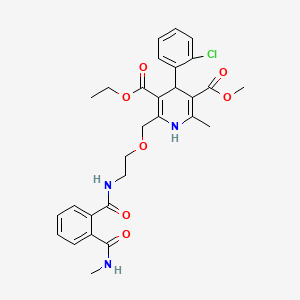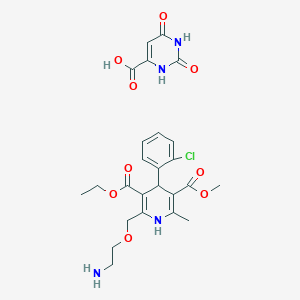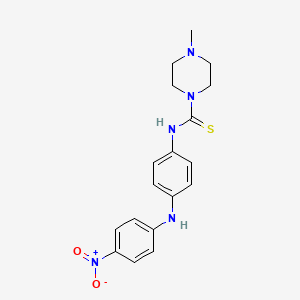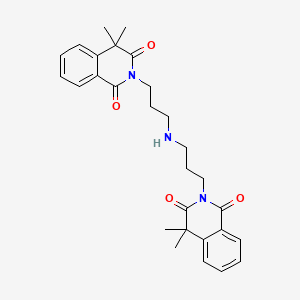
AR 03 Cl
Übersicht
Beschreibung
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is a complex organic compound that belongs to the class of isoquinolinediones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and specific reagents that facilitate the formation of the iminobis(trimethylene) bridge. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or toluene.
Catalysts: Acid or base catalysts to promote the reaction.
Temperature: Controlled heating or cooling to optimize reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolinedione Derivatives: Compounds with similar core structures but different substituents.
Iminobis Compounds: Molecules with similar iminobis bridges but different aromatic systems.
Uniqueness
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is unique due to its specific combination of the iminobis(trimethylene) bridge and the isoquinolinedione core
Eigenschaften
CAS-Nummer |
62715-01-9 |
|---|---|
Molekularformel |
C28H33N3O4 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C28H33N3O4/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35/h5-8,11-14,29H,9-10,15-18H2,1-4H3 |
InChI-Schlüssel |
BVBLBGFQYTUFKY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
62715-01-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,2'-(iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) AR 03 Cl AR-03-Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


